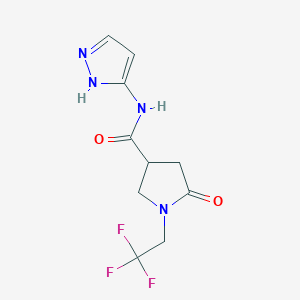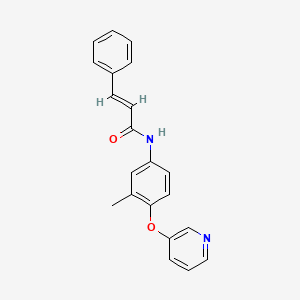
(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPPE is a synthetic compound that belongs to the class of amides. It was first synthesized in 2015 by a group of researchers from China. Since then, MPPE has been the subject of numerous studies due to its potential therapeutic properties. MPPE has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of MPPE is not fully understood. However, it has been suggested that MPPE exerts its therapeutic effects by modulating various signaling pathways in the body. For example, MPPE has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MPPE has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
MPPE has been found to exhibit a number of biochemical and physiological effects. For example, MPPE has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MPPE has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, MPPE has been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using MPPE in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to test the compound's therapeutic properties. However, one limitation of using MPPE in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate the compound's therapeutic potential.
Future Directions
There are several future directions for research on MPPE. One direction is to further investigate the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate the compound's potential use in the treatment of other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease. Finally, future research could focus on elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of MPPE involves a multi-step reaction process that starts with the preparation of 3-methyl-4-pyridin-3-ol. This is followed by the reaction of 3-methyl-4-pyridin-3-ol with 3-bromoanisole to form 3-methyl-4-(3-methoxyphenyl)pyridine. The final step involves the reaction of 3-methyl-4-(3-methoxyphenyl)pyridine with (E)-3-phenylprop-2-enoyl chloride to form MPPE.
Scientific Research Applications
MPPE has been the subject of numerous studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. MPPE has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
(E)-N-(3-methyl-4-pyridin-3-yloxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16-14-18(10-11-20(16)25-19-8-5-13-22-15-19)23-21(24)12-9-17-6-3-2-4-7-17/h2-15H,1H3,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPBBREGPLCAO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

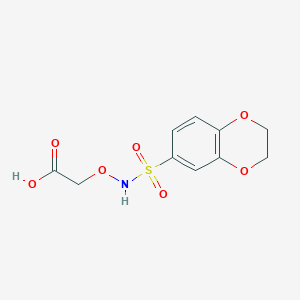
![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)
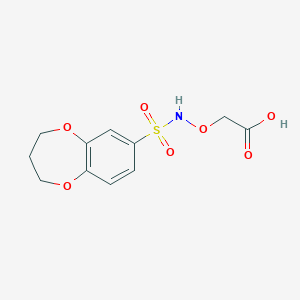


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)
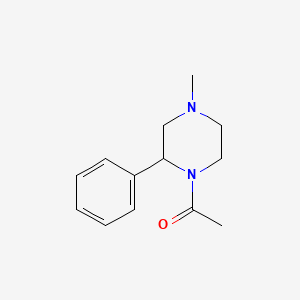
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)
